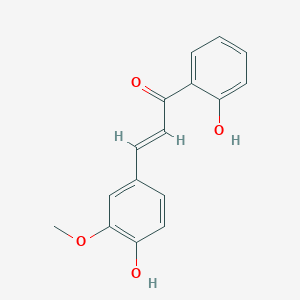

4,2'-Dihydroxy-3-methoxychalcone

Description

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQEEYHKPKSER-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Advantages Over Conventional Heating

Procedure and Parameters

A modified protocol for vanillin-derived chalcones involves:

-

Reactants : Equimolar 4-hydroxyacetophenone and vanillin.

-

Base Catalyst : Potassium hydroxide (KOH) in ethanol.

-

Microwave Conditions : Irradiation at 300 W for 5 minutes.

-

Workup : Acidification with HCl followed by refrigeration and recrystallization.

Yield : 80.65–97.64%, depending on reactant ratios and irradiation power.

Mechanistic Insights

Microwave irradiation accelerates dipole rotation, enhancing molecular collisions and enolization rates. This method avoids prolonged heating, preserving acid-sensitive functional groups like the phenolic hydroxyl groups.

Comparative Analysis of Synthesis Methods

| Parameter | Claisen-Schmidt | Microwave |

|---|---|---|

| Catalyst | HCl (gas) | KOH |

| Reaction Time | 1 hour | 5 minutes |

| Temperature | 0–5°C (cooled) | 80–100°C |

| Yield | 85% | 97.64% |

| Purity | High (recrystallized) | High |

Key Observations :

-

Yield : Microwave methods outperform traditional approaches due to efficient energy transfer.

-

Scalability : Claisen-Schmidt is more amenable to large-scale production despite longer reaction times.

-

Functional Group Tolerance : Both methods preserve phenolic hydroxyls, critical for bioactivity.

Characterization and Analytical Data

Melting Point and Crystallography

The compound exhibits a melting point of 454 K. X-ray diffraction reveals an intramolecular O–H···O hydrogen bond and dihedral angles of 13.89° between aromatic rings, consistent with chalcone derivatives.

Spectroscopic Validation

-

UV-Vis : Strong absorption at λ_max ≈ 350 nm, characteristic of the enone chromophore.

-

1H NMR (DMSO-d6) : Key peaks include δ 10.49 (s, phenolic -OH), 8.23–7.97 (m, aromatic H), and 7.48–6.83 (m, olefinic and aromatic H).

Table 2: Selected NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 10.49 | Singlet |

| Olefinic H (C=C) | 7.85–8.02 | Doublet (J=15.6 Hz) |

| Aromatic H (vanillin) | 6.86–7.41 | Multiplet |

The target compound serves as a precursor for bioactive hybrids, including aspirin-chalcone conjugates with anti-inflammatory properties. Structural modifications, such as halogenation or methoxy group introduction, enhance potency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, potentially forming quinones.

Reduction: The compound can be reduced to form dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitrated chalcones.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Chalcones, including (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, are known for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the prevention of various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Research indicates that this chalcone exhibits significant anticancer activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The compound's ability to target multiple signaling pathways enhances its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In vitro studies have demonstrated that (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and other inflammatory diseases .

Materials Science

Photostability and UV Absorption

Chalcones are also explored in materials science for their photostability and UV absorption properties. The incorporation of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one into polymer matrices can enhance the UV protection of materials, making them suitable for applications in coatings and packaging .

Organic Light Emitting Diodes (OLEDs)

Recent studies have investigated the use of chalcones in organic electronics, particularly in OLEDs. The compound's electronic properties allow it to function effectively as an emitting layer or dopant, contributing to improved device performance .

Biochemical Probes

Fluorescent Probes for Biological Imaging

The unique structural features of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one enable its use as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying interactions within biological systems .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and affecting redox status.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.

Comparison with Similar Compounds

Key Features :

- Hydroxy and Methoxy Groups : The 4-hydroxy-3-methoxy substitution on ring A enhances hydrogen-bonding capacity and electron-donating effects, influencing solubility and reactivity.

- Enone Bridge: The conjugated system enables intramolecular charge transfer (ICT), relevant for non-linear optical (NLO) applications .

Comparison with Structural Analogues

Insights :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy groups (target compound) increase electron density, enhancing ICT and thermal stability compared to electron-withdrawing groups (e.g., Cl, F) .

- Synthetic Efficiency: Higher yields (≥75%) are achieved with methoxy and dimethylamino substituents due to improved solubility and reaction kinetics .

Thermal Stability and Phase Behavior

Thermal studies under oxygen and nitrogen atmospheres reveal decomposition patterns:

*Estimated based on analogous structures.

Insights :

Electronic and NLO Properties

Density functional theory (DFT) studies highlight substituent effects on electronic properties:

Insights :

Biological Activity

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is , with a molecular weight of 270.28 g/mol. The compound features a ketoethylenic moiety, which is characteristic of chalcones, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 127-129 °C |

| Purity | >96% |

Biological Activities

Chalcone derivatives, including (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been studied for their antiproliferative , antimicrobial , and anti-inflammatory properties. Below are some key findings regarding its biological activities:

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has demonstrated potent antiproliferative effects against breast cancer cells (MCF-7) and other tumor cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

Chalcones are known for their antimicrobial activities. The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammation.

Case Studies

Several studies have investigated the biological activity of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one:

- Cytotoxicity Study : A study published in ACS Omega evaluated the cytotoxic effects of various chalcone derivatives, including this compound, against MCF-7 cells. The IC50 value was found to be comparable to established chemotherapeutic agents like 5-fluorouracil .

- Antimicrobial Efficacy : Research documented in MDPI highlighted the antimicrobial activity against S. aureus and E. coli, demonstrating a significant reduction in bacterial growth at low concentrations .

- Anti-inflammatory Mechanism : A study outlined in PubMed Central discussed the anti-inflammatory effects observed in animal models treated with this chalcone derivative, noting a decrease in inflammatory markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.